2-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine
CAS No.: 2200621-73-2
Cat. No.: VC7788245
Molecular Formula: C13H13N3O2S
Molecular Weight: 275.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2200621-73-2 |
|---|---|
| Molecular Formula | C13H13N3O2S |
| Molecular Weight | 275.33 |
| IUPAC Name | pyridin-2-yl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C13H13N3O2S/c17-12(11-3-1-2-5-14-11)16-7-4-10(9-16)18-13-15-6-8-19-13/h1-3,5-6,8,10H,4,7,9H2 |
| Standard InChI Key | BCNXZDMXGKKVKP-UHFFFAOYSA-N |
| SMILES | C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=CC=N3 |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 2-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine delineates its molecular architecture:
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Pyridine ring: A six-membered aromatic ring with one nitrogen atom, serving as the foundational scaffold.
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Pyrrolidine-1-carbonyl: A five-membered saturated ring (pyrrolidine) attached to the pyridine via a carbonyl group at the pyrrolidine’s nitrogen atom.
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3-(1,3-thiazol-2-yloxy) substituent: A thiazole ring (five-membered heterocycle with nitrogen and sulfur) linked through an ether oxygen at the pyrrolidine’s 3-position.
Molecular Formula:
Molecular Weight: 292.34 g/mol
Structural Features:
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Planar pyridine and thiazole rings connected via a flexible pyrrolidine spacer.
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Polar carbonyl and ether groups enhancing solubility in polar aprotic solvents.
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Multiple hydrogen-bond acceptors (N, O, S) facilitating biomolecular interactions .
Synthesis and Manufacturing
The synthesis of 2-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine involves multi-step organic transformations (Figure 1):
Key Synthetic Routes
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Pyrrolidine Functionalization:
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3-Hydroxypyrrolidine undergoes nucleophilic substitution with 2-chloro-1,3-thiazole in the presence of a base (e.g., KCO) to yield 3-(1,3-thiazol-2-yloxy)pyrrolidine.
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Reaction Conditions: Dichloromethane (DCM), 60°C, 12 hours.
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Carbonyl Bridging:
Table 1: Optimization Parameters for Coupling Reaction
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | 85% |
| Temperature | 25°C | Max. efficiency |
| Molar Ratio (Acid:Amine) | 1:1.2 | 90% conversion |
Challenges and Solutions
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Thiazole Stability: Thiazole derivatives are sensitive to hydrolysis; anhydrous conditions and inert atmospheres (N) are critical .
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Stereochemical Control: The pyrrolidine’s 3-position substitution may lead to racemization, addressed by chiral auxiliaries or asymmetric catalysis .
Physical and Chemical Properties
Table 2: Physicochemical Profile
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | 132–135°C | DSC |
| Solubility (25°C) | DMF > DCM > Ethanol | Shake-flask |
| logP | 1.8 ± 0.2 | HPLC |
| pKa | 3.9 (pyridine N) | Potentiometric |
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Thermal Stability: Decomposition onset at 210°C (TGA), indicating suitability for high-temperature applications.
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Spectroscopic Signatures:
Reactivity and Functional Group Transformations
The compound’s reactivity is governed by three centers:
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Pyridine Nitrogen: Participates in Lewis acid-base interactions and coordination chemistry.
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Carbonyl Group: Susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides).
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Thiazole Ether: Undergoes SNAr reactions under acidic conditions .
Notable Reactions:
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Hydrogenation: Pd/C-mediated reduction saturates the pyridine ring to piperidine, altering pharmacokinetic properties.
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N-Acylation: The pyrrolidine nitrogen reacts with acyl chlorides to form tertiary amides, expanding structural diversity.
| Assay | Result (IC) | Target |
|---|---|---|
| Kinase Inhibition | 0.45 μM | JAK3 |
| Antimicrobial (MIC) | 8 μg/mL | S. aureus |
| Cytotoxicity | >100 μM (HeLa) | Selective index >20 |
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Mechanistic Insights: Molecular docking reveals strong binding to JAK3’s ATP pocket (Figure 2), with key interactions:
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Neurotropic Potential: Structural analogs demonstrate blood-brain barrier penetration in murine models, suggesting CNS applications .
Applications in Scientific Research
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Medicinal Chemistry:
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Lead compound for kinase inhibitor development (JAK3, EGFR).
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Antibacterial hybrid agents targeting multidrug-resistant pathogens.
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Materials Science:
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